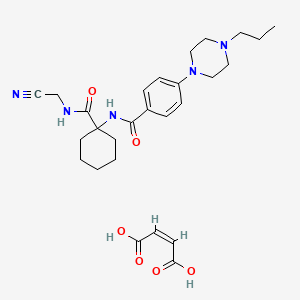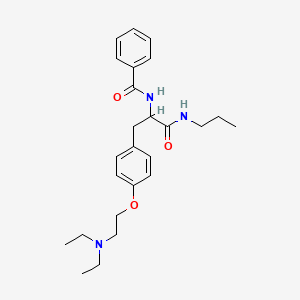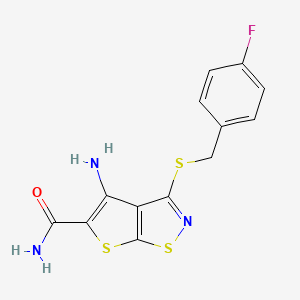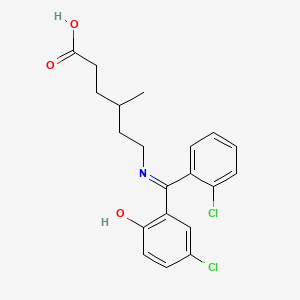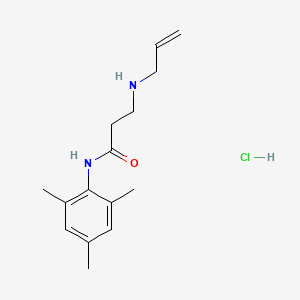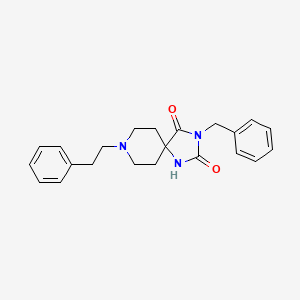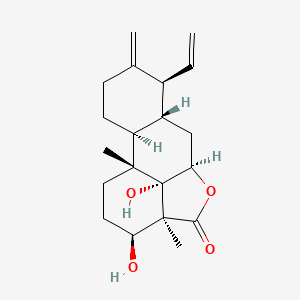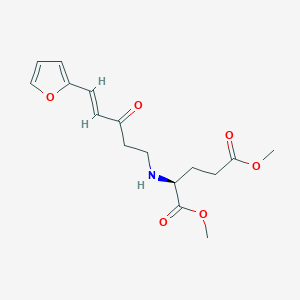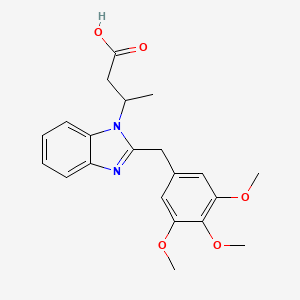
beta-Methyl-2-((3,4,5-trimethoxyphenyl)methyl)-1H-benzimidazole-1-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Methyl-2-((3,4,5-trimethoxyphenyl)methyl)-1H-benzimidazole-1-propanoic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core and a propanoic acid side chain, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-2-((3,4,5-trimethoxyphenyl)methyl)-1H-benzimidazole-1-propanoic acid typically involves multiple steps, including the formation of the benzimidazole core and the subsequent attachment of the propanoic acid side chain. Common synthetic routes may involve:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Propanoic Acid Side Chain: This step may involve the use of reagents such as alkyl halides or esters in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the methoxy groups.
Reduction: Reduction reactions may target the benzimidazole core or the propanoic acid side chain.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, beta-Methyl-2-((3,4,5-trimethoxyphenyl)methyl)-1H-benzimidazole-1-propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Researchers may investigate its efficacy and safety in treating various diseases, leveraging its unique chemical properties.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of beta-Methyl-2-((3,4,5-trimethoxyphenyl)methyl)-1H-benzimidazole-1-propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3,4,5-Trimethoxyphenyl)methyl)-1H-benzimidazole
- beta-Methyl-1H-benzimidazole-1-propanoic acid
- 3,4,5-Trimethoxybenzyl benzimidazole
Uniqueness
Compared to similar compounds, beta-Methyl-2-((3,4,5-trimethoxyphenyl)methyl)-1H-benzimidazole-1-propanoic acid stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
141245-91-2 |
|---|---|
Formule moléculaire |
C21H24N2O5 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
3-[2-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-1-yl]butanoic acid |
InChI |
InChI=1S/C21H24N2O5/c1-13(9-20(24)25)23-16-8-6-5-7-15(16)22-19(23)12-14-10-17(26-2)21(28-4)18(11-14)27-3/h5-8,10-11,13H,9,12H2,1-4H3,(H,24,25) |
Clé InChI |
QVCVVRKOZPJBIX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)N1C2=CC=CC=C2N=C1CC3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



